3-Amino-3-oxopropanoic acid

説明

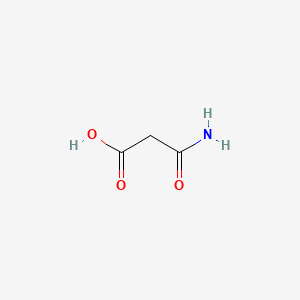

Structure

3D Structure

特性

IUPAC Name |

3-amino-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJMROBVSBIBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178002 | |

| Record name | Malonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-56-4 | |

| Record name | 3-Amino-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-Oxopropanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H7L7X07N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-oxopropanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is the monoamide derivative of malonic acid.[1][2] This compound and its derivatives are valuable building blocks in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential applications of this compound, consolidating available data for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (IUPAC name: this compound) is a bifunctional organic compound containing both a carboxylic acid and an amide group.[1] Its structure lends itself to a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. While its parent compound, malonic acid, is well-studied, this compound presents unique properties and synthetic challenges. This guide aims to collate the dispersed information on its synthesis and characteristics to facilitate its use in research and development.

Synthesis of this compound

A likely synthetic route would begin with a dialkyl malonate, such as diethyl malonate. The selective mono-ammonolysis of one of the ester groups would yield the corresponding ethyl malonamate (B1258346). Subsequent hydrolysis of the remaining ester group under acidic or basic conditions would then produce this compound.

Inferred Synthesis Pathway:

Caption: Inferred synthesis of this compound.

Experimental Protocols

Note: The following protocols are generalized procedures based on related reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-amino-3-oxopropanoate (Ethyl Malonamate)

This procedure is adapted from the synthesis of N-substituted malonamic acid esters.[3][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol).

-

Ammonolysis: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution under controlled conditions. Alternatively, a solution of ammonia in the chosen solvent can be used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of the mono-amide.

-

Workup: Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure. The crude ethyl malonamate can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis of Ethyl 3-amino-3-oxopropanoate to this compound

-

Acidic Hydrolysis:

-

Dissolve the ethyl malonamate in an aqueous acidic solution (e.g., dilute HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the water under reduced pressure to obtain the crude product.

-

-

Basic Hydrolysis (Saponification):

-

Dissolve the ethyl malonamate in an aqueous solution of a base (e.g., NaOH).

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

-

Experimental Workflow:

Caption: General experimental workflow for synthesis.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NO₃ | [1][2] |

| Molecular Weight | 103.08 g/mol | [2] |

| CAS Number | 2345-56-4 | [1] |

| Appearance | White powder | [5] |

| Melting Point | 121 °C | [1] |

| Boiling Point | 424.4 °C at 760 mmHg | [1] |

| Density | 1.402 g/cm³ | [1] |

| pKa | 3.64 | [1] |

| Flash Point | 210.4 °C | [1] |

| Vapor Pressure | 2.17 x 10⁻⁸ mmHg at 25°C | [1] |

| Refractive Index | 1.485 | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Data

Limited spectroscopic data is publicly available for this compound.

-

Mass Spectrometry: Mass spectrometry data is available on PubChem, showing characteristic fragmentation patterns that can be used for its identification.[2]

Biological Significance and Applications

The direct biological role of this compound is not well-documented in the available literature. Research has primarily focused on its parent compound, malonic acid, which is involved in fatty acid biosynthesis and can be associated with certain metabolic disorders.[6][7]

However, the versatile structure of this compound and its derivatives makes them attractive for various applications:

-

Pharmaceutical Synthesis: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic activities.[1]

-

Agrochemicals: Its derivatives are utilized in the production of agrochemicals.[1]

-

Material Science: The compound is employed in the synthesis of polymers and coatings.[1]

-

Corrosion Inhibition: It has applications as a corrosion inhibitor.[1]

-

Catalysis: It can be incorporated into metal complexes for catalytic purposes.[1]

No specific signaling pathways involving this compound have been identified in the surveyed literature.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While detailed protocols for its direct synthesis are not widespread, logical synthetic routes can be inferred from the chemistry of its derivatives. The collection of its physical and chemical properties provides a valuable resource for researchers. Further investigation into its biological role and the development of optimized synthetic methodologies will undoubtedly expand its applications in drug discovery and material science.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C3H5NO3 | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. CN101085747A - Method for preparing N-methyl-malonamic acid ethyl ester - Google Patents [patents.google.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for Malonic acid (HMDB0000691) [hmdb.ca]

- 7. Malonic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Amino-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known by its common name malonamic acid, is a monoamide derivative of malonic acid.[1] Its bifunctional nature, possessing both a carboxylic acid and an amide group, makes it a molecule of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is a simple, yet versatile, organic molecule. Its structure consists of a three-carbon chain with a carboxylic acid group at one terminus and an amide group at the other.

Molecular Formula: C₃H₅NO₃[2]

IUPAC Name: this compound[2]

Synonyms: Malonamic acid, 2-carbamoylacetic acid[2]

Structure:

The presence of both acidic (carboxylic acid) and basic (amino) functionalities, although the amide nitrogen is not strongly basic, imparts specific physicochemical properties to the molecule. These properties are crucial for its behavior in both chemical reactions and biological systems.

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 103.08 g/mol | [2] |

| CAS Number | 2345-56-4 | [2] |

| Melting Point | 121 °C | [1] |

| Boiling Point (Predicted) | 424.4 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.402 g/cm³ | [1] |

| pKa (Predicted) | 3.64 | [1] |

| LogP (Predicted) | -1.72 | [3] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methylene (B1212753) protons (-CH₂-) and the amide protons (-NH₂). The acidic proton of the carboxylic acid may be observable in a suitable solvent.

-

¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as the methylene carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of both the amide and carboxylic acid, and O-H stretching of the carboxylic acid.

Synthesis of this compound

The synthesis of this compound can be achieved through the partial ammonolysis of a malonic acid ester, such as diethyl malonate. This reaction involves the nucleophilic attack of ammonia (B1221849) on one of the ester carbonyl groups, leading to the formation of the amide and the release of ethanol. The other ester group can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis from Diethyl Malonate and Ammonia

The following is a generalized experimental protocol for the synthesis of this compound. Note: This is a representative procedure and may require optimization.

Materials:

-

Diethyl malonate

-

Anhydrous ammonia (or concentrated aqueous ammonium (B1175870) hydroxide)

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (B78521) (for hydrolysis)

-

An appropriate solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Ammonolysis: Diethyl malonate is dissolved in a suitable solvent, such as ethanol. The solution is then saturated with anhydrous ammonia gas at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, a concentrated solution of ammonium hydroxide can be used. The reaction mixture is stirred for a prolonged period (several hours to days) to allow for the conversion of one of the ester groups to an amide.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the monoamide product.

-

Hydrolysis: Once the ammonolysis is deemed complete, the remaining ester group is hydrolyzed. This is typically achieved by adding a stoichiometric amount of a base, such as sodium hydroxide, to the reaction mixture and heating to reflux.

-

Work-up and Isolation: After hydrolysis, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylate.

-

Purification: The aqueous solution is then extracted with a suitable organic solvent. The organic layers are combined, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound from diethyl malonate is depicted in the following diagram.

References

- 1. rsc.org [rsc.org]

- 2. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-oxopropanoic Acid: A Technical Overview for Researchers

CAS Number: 2345-56-4

Synonyms: Malonamic acid, 2-Carbamoylacetic acid, Malonic acid monoamide

This technical guide provides an in-depth overview of 3-Amino-3-oxopropanoic acid, also known as Malonamic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key chemical and physical properties, and outlines a general synthetic and analytical workflow.

Chemical and Physical Properties

This compound is a mono-amide derivative of malonic acid. Its structure incorporates both a carboxylic acid and an amide functional group, making it a potentially versatile building block in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C3H5NO3 | [1][2][3] |

| Molecular Weight | 103.08 g/mol | [1][2][3] |

| CAS Number | 2345-56-4 | [1][2][3] |

| Appearance | White to off-white solid/powder | Various supplier data |

| Purity | Typically ≥95% | [2][3] |

| Storage Temperature | Room Temperature or 0-8 °C | [2] |

Synthesis and Analysis Workflow

Experimental Considerations

General Synthetic Approach: A plausible synthetic route involves the reaction of a malonic acid derivative, such as a malonic ester, with a source of ammonia (B1221849) under controlled conditions to favor mono-amidation over the formation of malonamide. The reaction conditions, including temperature, reaction time, and stoichiometry of reactants, would need to be carefully optimized.

Purification: Given the polar nature of the carboxylic acid and amide groups, purification would likely involve techniques such as recrystallization from a suitable solvent system or column chromatography using a polar stationary phase.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the chemical structure. The proton NMR spectrum would be expected to show distinct signals for the methylene (B1212753) protons and the amide protons.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the final product. A reverse-phase column with a suitable mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, would be appropriate.

Applications in Research and Drug Development

While this compound itself is not a widely known therapeutic agent, its structural motifs are present in various biologically active molecules. As a bifunctional molecule, it can serve as a valuable building block or starting material in the synthesis of more complex molecules, including:

-

Peptidomimetics: The amino acid-like structure makes it a candidate for incorporation into peptide-like structures to improve stability or activity.

-

Heterocyclic compounds: The functional groups can be utilized in cyclization reactions to form a variety of heterocyclic rings, which are common scaffolds in drug molecules.

-

PROTACs and Molecular Glues: The molecule could potentially be used as a linker or part of a warhead in the design of proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging modalities in drug discovery.[2]

Due to its relationship with malonic acid, a well-known competitive inhibitor of succinate (B1194679) dehydrogenase, this compound could be investigated for its own potential biological activities, particularly in the context of cellular metabolism.

Logical Relationship of Functional Groups

The chemical reactivity and potential applications of this compound are dictated by the interplay of its two key functional groups: the carboxylic acid and the primary amide.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Malonamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamic acid, also known as 3-amino-3-oxopropanoic acid, is the monoamide derivative of malonic acid. Its bifunctional nature, possessing both a carboxylic acid and an amide group, makes it a molecule of interest in various chemical and biological applications. This technical guide provides a comprehensive overview of the chemical and physical properties of malonamic acid, detailed experimental protocols, and insights into its potential biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of malonamic acid are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Structural Information

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Malonamidic acid, Carbamoylacetic acid | [1] |

| CAS Number | 2345-56-4 | [2] |

| Molecular Formula | C₃H₅NO₃ | [2] |

| Molecular Weight | 103.08 g/mol | [2] |

| Chemical Structure | HOOC-CH₂-CONH₂ | |

| Canonical SMILES | C(C(=O)O)C(=O)N | [1] |

| InChI Key | CGJMROBVSBIBKP-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 121 °C | [3] |

| Boiling Point | 424.4 °C (predicted) | [3] |

| Density | 1.402 g/cm³ (predicted) | [3] |

| pKa | 3.64 (predicted) | [4] |

| LogP | -1.72 (predicted) | [2] |

| Solubility | Soluble in water. | [5] |

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like DMSO-d₆, the proton NMR spectrum of malonamic acid is expected to show three distinct signals:

-

A singlet for the methylene (B1212753) (-CH₂-) protons, likely appearing around 3.2 ppm.

-

A broad singlet for the amide (-CONH₂) protons, which can vary in chemical shift but is expected in the region of 7.0-8.0 ppm.

-

A broad singlet for the carboxylic acid (-COOH) proton, typically found downfield, above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum of malonamic acid is predicted to exhibit three signals:

-

A signal for the methylene carbon (-CH₂-).

-

A signal for the amide carbonyl carbon (-CONH₂).

-

A signal for the carboxylic acid carbonyl carbon (-COOH).

FTIR Spectroscopy (Predicted)

The infrared spectrum of malonamic acid would be characterized by the following key absorption bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region.

-

N-H stretching bands from the primary amide, appearing around 3400-3200 cm⁻¹.

-

A C=O stretching band from the carboxylic acid, expected around 1720-1700 cm⁻¹.

-

A C=O stretching band (Amide I band) from the amide group, typically around 1680-1650 cm⁻¹.

-

An N-H bending band (Amide II band) from the amide, around 1640-1550 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry, malonamic acid (molecular weight 103.08) would likely show a molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of small molecules such as H₂O, NH₃, CO, and CO₂.

Experimental Protocols

Synthesis of Malonamic Acid

A common laboratory-scale synthesis of malonamic acid involves the partial hydrolysis of a malonic acid ester, such as diethyl malonate, with ammonia (B1221849).

Materials:

-

Diethyl malonate

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve diethyl malonate in ethanol.

-

Add an excess of concentrated aqueous ammonia to the solution.

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the resulting residue in a minimum amount of hot water.

-

Cool the solution in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the malonamic acid.

-

Collect the crude product by filtration and wash with cold diethyl ether.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure malonamic acid.

Caption: A generalized workflow for the synthesis of malonamic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to 2.5) and a polar organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for the specific column and system.

Detection:

-

UV detection at a wavelength of approximately 210 nm.

Procedure:

-

Prepare a standard stock solution of malonamic acid of known concentration in the mobile phase.

-

Prepare serial dilutions of the stock solution to create a calibration curve.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Quantify the amount of malonamic acid in the sample by comparing its peak area to the calibration curve.

Biological Significance and Potential Applications

Malonamic acid is a derivative of malonic acid, a well-known competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain.[6] This inhibition occurs because malonic acid closely resembles the natural substrate, succinate, and can bind to the active site of the enzyme, thereby blocking the conversion of succinate to fumarate. This disruption of the citric acid cycle and electron transport chain can have significant effects on cellular respiration.[6][7]

Given its structural similarity to malonic acid, it is plausible that malonamic acid could also exhibit inhibitory effects on succinate dehydrogenase, although likely with different potency. The replacement of one of the carboxyl groups with an amide group will alter the electronic and steric properties of the molecule, which in turn will affect its binding affinity to the enzyme's active site.

The potential for malonamic acid and its derivatives to act as enzyme inhibitors makes them interesting candidates for further investigation in drug discovery, particularly in areas where modulation of cellular metabolism is a therapeutic goal.

Caption: Logical diagram of hypothesized competitive enzyme inhibition.

Conclusion

Malonamic acid is a simple yet versatile molecule with a range of interesting chemical and potential biological properties. This guide provides a foundational understanding of its characteristics and offers practical experimental guidance for its synthesis and analysis. For researchers in drug development and medicinal chemistry, the structural relationship of malonamic acid to the known enzyme inhibitor malonic acid suggests that it and its derivatives may be fruitful areas for further investigation. The data and protocols presented herein are intended to facilitate and encourage such research endeavors.

References

- 1. Maleamic acid(557-24-4) 13C NMR spectrum [chemicalbook.com]

- 2. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Malonic acid(141-82-2) 1H NMR [m.chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. Malonic acid - Wikipedia [en.wikipedia.org]

- 7. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identity of 3-Amino-3-oxopropanoic Acid

An in-depth analysis of the current scientific literature reveals a notable scarcity of information regarding a specific and significant biological role for 3-Amino-3-oxopropanoic acid , also known by its synonyms malonamic acid and carbamoylacetic acid . While this compound is structurally defined and available from chemical suppliers, extensive research into its endogenous functions, metabolic pathways, and signaling involvement appears to be limited.

This guide aims to provide a transparent overview of the available information and highlight the distinction between this compound and its structurally related, and more extensively studied, analogue, malonic acid.

To preclude ambiguity, it is essential to define the molecule of interest.

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₅NO₃

-

Synonyms: Malonamic acid, Carbamoylacetic acid, Malonic acid monoamide

This compound is a monoamide derivative of malonic acid.

Assessment of Biological Role

A thorough search of scientific databases for the biological role of this compound does not yield evidence of a well-characterized, primary biological function. It is not prominently featured as a key metabolite in major metabolic pathways, a signaling molecule, or a known biomarker for disease in the current body of scientific literature.

Distinction from Malonic Acid

Much of the confusion in the scientific literature arises from its structural similarity to malonic acid . Malonic acid (propanedioic acid) is a dicarboxylic acid with a well-documented biological role as a classical competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.

Malonic Acid as an Enzyme Inhibitor

Malonic acid's structural similarity to succinate allows it to bind to the active site of succinate dehydrogenase, thereby blocking the enzyme's normal function of oxidizing succinate to fumarate. This inhibitory effect has been utilized in metabolic studies to probe the Krebs cycle and cellular respiration.

It is crucial to emphasize that this inhibitory role is attributed to malonic acid , not this compound.

Derivatives in Drug Development

While this compound itself lacks a defined biological role, derivatives of malonic acid have been a subject of interest in drug discovery and development. These derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors beyond succinate dehydrogenase. For instance, malonic acid derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs).[1][2]

Conclusion

Based on the currently available scientific literature, a detailed technical guide on the core biological role of this compound cannot be constructed. There is a clear lack of published data regarding its metabolism, signaling pathways, and involvement in disease. The information that is often associated with this structural class of compounds predominantly pertains to malonic acid and its derivatives.

Therefore, for researchers, scientists, and drug development professionals, this compound should be considered a compound with an uncharacterized biological role. Future research may uncover specific functions, but at present, it remains an area with a significant knowledge gap.

Due to the lack of defined signaling pathways or experimental workflows for this compound in the scientific literature, no visualizations can be provided. Similarly, the absence of quantitative data precludes the creation of data tables.

References

- 1. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data [pubmed.ncbi.nlm.nih.gov]

- 2. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-3-oxopropanoic Acid: A Technical Guide to a Versatile Beta-Alanine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is the monoamide derivative of malonic acid and a structural analog of the naturally occurring beta-amino acid, β-alanine. Its unique chemical architecture, featuring both a carboxylic acid and an amide functional group, positions it as a molecule of significant interest in medicinal chemistry and drug development. As a derivative of β-alanine, it holds the potential to interact with biological systems in novel ways, offering opportunities for the development of new therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and known biological activities, with a particular focus on its role as a potential modulator of muscarinic acetylcholine (B1216132) receptors.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Other Names | Malonamic acid, Carbamoylacetic acid, Malonic acid monoamide |

| CAS Number | 2345-56-4 |

| Molecular Formula | C₃H₅NO₃ |

| Molecular Weight | 103.08 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pKa₁ (Carboxylic Acid) | ~2.8 (estimated based on malonic acid) |

| pKa₂ (Amide Proton) | ~17 (estimated) |

Note: Some physical properties are estimated based on structurally related compounds due to limited availability in the literature.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. While a complete set of publicly available spectra is limited, representative mass spectrometry data has been reported.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Precursor Type | [M-H]⁻ | PubChem[1] |

| Precursor m/z | 102.0197 | PubChem[1] |

| Top Peak m/z | 58.1 | PubChem[1] |

| 2nd Highest m/z | 74.1 | PubChem[1] |

| 3rd Highest m/z | 42.2 | PubChem[1] |

| Precursor Type | [M+H]⁺ | PubChem[1] |

| Precursor m/z | 104.0342 | PubChem[1] |

| Top Peak m/z | 86.0 | PubChem[1] |

| 2nd Highest m/z | 76.1 | PubChem[1] |

| 3rd Highest m/z | 104.1 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the partial hydrolysis of malonamide (B141969) or the reaction of malonic acid derivatives with an ammonia (B1221849) source. A common laboratory-scale preparation involves the controlled ammonolysis of a malonic ester.

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol describes a potential route for the synthesis of this compound from diethyl malonate.

Materials:

-

Diethyl malonate

-

Anhydrous ammonia (gas or saturated solution in a suitable solvent like ethanol)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide (B78521) (pellets)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Ammonolysis: A solution of diethyl malonate in anhydrous ethanol is cooled in an ice bath. Anhydrous ammonia gas is bubbled through the solution, or a saturated solution of ammonia in ethanol is added dropwise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing a mixture of malonamide, unreacted starting material, and the desired malonamic acid, is dissolved in water.

-

Purification: The aqueous solution is acidified with dilute hydrochloric acid to protonate the carboxylic acid. The product can then be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water-ethanol or ethyl acetate-hexane.

Note: This is a generalized protocol, and optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve high yields and purity.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While the biological role of β-alanine is well-established, particularly as a precursor to the dipeptide carnosine, the specific biological activities of this compound are less characterized. However, emerging research on its derivatives suggests a potential role as a modulator of neurotransmitter receptors.

Muscarinic Acetylcholine Receptor Antagonism

A study on derivatives of malonamic acid has demonstrated their activity as M1 selective muscarinic receptor antagonists.[2] Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 subtype is predominantly found in the central nervous system and is involved in cognitive processes such as learning and memory.

Antagonism of the M1 receptor by malonamic acid derivatives suggests that the parent compound, this compound, may serve as a scaffold for the development of novel therapeutics targeting cognitive disorders.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor:

The M1 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by an agonist, the following signaling cascade is initiated:

-

Gq Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

PLCβ Activation: The activated Gαq subunit stimulates the enzyme phospholipase Cβ (PLCβ).

-

PIP₂ Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃: Binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates various calcium-dependent enzymes and cellular processes.

-

DAG: Activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

-

An antagonist, such as a derivative of this compound, would bind to the M1 receptor and prevent the initiation of this signaling cascade.

Caption: M1 muscarinic receptor signaling and the antagonistic role of malonamic acid derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural relationship to β-alanine and the demonstrated activity of its derivatives as M1 muscarinic receptor antagonists highlight its potential in the field of neuroscience and beyond. Further research is warranted to fully elucidate the biological activities of the parent compound, including its metabolic fate and potential off-target effects. Detailed structure-activity relationship (SAR) studies on a wider range of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties for future drug development endeavors. The experimental protocols and data presented in this guide provide a foundational resource for researchers embarking on the exploration of this versatile molecule.

References

A Technical Guide to the Natural Occurrence and Analysis of 3-Amino-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 3-Amino-3-oxopropanoic acid (also known as malonamic acid). Due to the limited direct research on this specific compound's natural occurrence, this document contextualizes its potential biological relevance through the lens of closely related metabolites, established biosynthetic pathways of similar molecules, and proven analytical methodologies.

Introduction to this compound

This compound is the monoamide of malonic acid, featuring both a carboxylic acid and a carboxamide functional group. Its structure suggests potential roles as a metabolic intermediate, though it is not a commonly reported metabolite in broad metabolomic studies. Its investigation is often linked to the study of dicarboxylic acids and amino acid derivatives. While its free form is not well-documented in nature, the core structure is related to aminomalonic acid, a known component of certain peptide natural products.

Natural Occurrence and Biosynthesis

Direct evidence for the widespread natural occurrence of free this compound is not available in current scientific literature. However, the biosynthesis of the structurally similar compound, aminomalonic acid (Ama), has been elucidated in bacteria and provides a potential model for analogous pathways.

Aminomalonic Acid Biosynthesis:

In some prokaryotes, aminomalonic acid is synthesized from aspartate via a two-step enzymatic cascade involving the enzymes SmaO and SmaX.[1]

-

Hydroxylation: The Fe(II)/2-oxoglutarate-dependent oxygenase (SmaO) hydroxylates the β-carbon of aspartate to form β-hydroxyaspartic acid.

-

C-C Bond Cleavage: A specialized HD domain enzyme (SmaX) then cleaves the Cβ–Cγ bond of β-hydroxyaspartic acid to produce aminomalonic acid.[1]

This pathway is found within biosynthetic gene clusters for ribosomal and nonribosomal peptides, suggesting that aminomalonic acid is produced as a building block for these larger molecules.[1] Aminomalonic acid itself has been identified in the proteins of Escherichia coli and human atherosclerotic plaque.[2]

Quantitative Data

There is currently no quantitative data available in the scientific literature detailing the concentrations of free this compound in biological tissues or fluids. Research has focused more on related dicarboxylic acids.

| Metabolite | Organism/Sample Type | Concentration | Reference |

| This compound | Not Reported | Data Not Available | N/A |

| Aminomalonic Acid | Human Atherosclerotic Plaque | 0.2 per 1,000 glycine (B1666218) residues | [2] |

Metabolic Pathways and Logical Relationships

While a specific metabolic pathway for this compound is not documented, the established pathway for aminomalonic acid biosynthesis provides a valuable reference.

Experimental Protocols

The detection and quantification of small, polar molecules like this compound in complex biological matrices typically require derivatization followed by liquid chromatography-mass spectrometry (LC-MS). The following protocol is a generalized method adapted from established procedures for similar organic acids.[3][4]

Protocol: LC-MS/MS Analysis of this compound in Plasma

-

Sample Preparation and Protein Precipitation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of a solution containing 120 mM 3-NPH·HCl and 9.6% pyridine (B92270) in 50% acetonitrile.

-

Incubate at 60°C for 30 minutes.

-

Cool the sample to room temperature.

-

Evaporate to dryness again under nitrogen.

-

Reconstitute in 100 µL of 80% acetonitrile in water for LC-MS/MS analysis.

-

-

Liquid Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar derivatized analyte.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually decrease to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: A specific precursor-to-product ion transition for the 3-NPH derivative of this compound must be determined by infusing a derivatized standard. The internal standard would have a corresponding mass-shifted transition.

-

References

- 1. Discovery of a Two-Step Enzyme Cascade Converting Aspartate to Aminomalonate in Peptide Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminomalonic acid: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Amino-3-oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

-

IUPAC Name: 3-amino-3-oxopropanoic acid

-

Synonyms: Malonamic acid, Carbamoylacetic acid

-

CAS Number: 2345-56-4

-

Molecular Formula: C₃H₅NO₃

-

Molecular Weight: 103.08 g/mol [1]

-

Appearance: Off-white solid

-

Melting Point: 121 °C

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure. The following MS/MS data for this compound is available from the PubChem database.[1]

| Precursor Ion (m/z) | Instrument Type | Collision Energy | Fragment Ions (m/z) |

| [M-H]⁻ (102.0197) | Ion Trap | 35 (arbitrary units) | 58.1, 74.1, 42.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1 | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet, exchangeable with D₂O. |

| ~7.4 | Singlet (broad) | 1 | -NH₂ | Amide protons often appear as a broad singlet. |

| ~6.9 | Singlet (broad) | 1 | -NH₂ | The second amide proton may be non-equivalent and also appear as a broad singlet. |

| ~3.2 | Singlet | 2 | -CH₂- | The methylene (B1212753) protons are adjacent to two electron-withdrawing groups (carbonyls), leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~168 | C=O (Amide) | The carbonyl carbon of the amide is also expected in a similar downfield region. |

| ~40 | -CH₂- | The methylene carbon is expected to be shielded relative to the carbonyl carbons. |

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch (symmetric and asymmetric) | Primary Amide (-NH₂) |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| ~1710 | C=O stretch | Carboxylic Acid (-C=O) |

| ~1660 | C=O stretch (Amide I band) | Amide (-C=O) |

| ~1640 | N-H bend (Amide II band) | Primary Amide (-NH₂) |

| ~1420 | O-H bend | Carboxylic Acid (-COOH) |

| ~1300 | C-N stretch | Amide (-C-N) |

| ~1250 | C-O stretch | Carboxylic Acid (-C-O) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound. Instrument parameters should be optimized for the specific sample and instrument used.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A spectral width of 0 to 200 ppm is generally sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For MS/MS analysis, select the parent ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

The Chemistry and History of Malonamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamic acid, the monoamide of malonic acid, is a dicarboxylic acid derivative with the chemical formula C₃H₅NO₃.[1][2] While its direct historical footprint is less pronounced than its parent compound, its chemical properties and relationship to malonic acid place it in a significant position for organic synthesis and potential biological applications. This technical guide provides a comprehensive overview of malonamic acid, delving into the rich history of its parent compound, its physicochemical properties, and generalized synthetic approaches.

The Discovery and History of the Malonate Family

The story of malonamic acid is intrinsically linked to the discovery and exploration of malonic acid. The name "malonic" is derived from the Greek word μᾶλον (malon), meaning 'apple'.[3]

The first preparation of malonic acid is credited to the French chemist Victor Dessaignes in 1858.[3] He achieved this by the oxidation of malic acid. Following this, in 1864, Hermann Kolbe and Hugo Müller independently developed a synthesis method for malonic acid starting from propionic acid.[3]

Historically, the synthesis of malonic acid often began with chloroacetic acid.[3] This foundational work on malonic acid and its derivatives, including esters and amides like malonamic acid, laid the groundwork for their use in a wide array of chemical syntheses, most notably in the production of barbiturates and other pharmaceuticals.[3]

Physicochemical Properties

Understanding the quantitative characteristics of malonamic acid and its parent compound is crucial for their application in research and development.

Table 1: Physicochemical Properties of Malonamic Acid [1]

| Property | Value |

| Molecular Formula | C₃H₅NO₃ |

| Molecular Weight | 103.0767 g/mol |

| Melting Point | 121 °C |

| Boiling Point | 424.4 °C at 760 mmHg |

| Flash Point | 210.4 °C |

| Density | 1.402 g/cm³ |

| pKa | 3.641 (at 25 °C) |

Table 2: Physicochemical Properties of Malonic Acid [3][4][5][6][7]

| Property | Value |

| Molecular Formula | C₃H₄O₄ |

| Molecular Weight | 104.06 g/mol |

| Melting Point | 135-137 °C (decomposes) |

| Boiling Point | Decomposes |

| Solubility in Water | 763 g/L |

| pKa₁ | 2.83 |

| pKa₂ | 5.69 |

Experimental Protocols: Synthesis of Malonamic Acid

While specific historical first-synthesis records for malonamic acid are scarce, a general and reliable method involves the partial amidation of malonic acid or its derivatives. The following protocol describes a generalized approach for the synthesis of a mono-amide from a dicarboxylic acid.

Objective: To synthesize malonamic acid from malonic acid.

Materials:

-

Malonic acid

-

Thionyl chloride or a carbodiimide (B86325) coupling agent (e.g., DCC or EDC)[8]

-

Ammonia (B1221849) (aqueous solution or gas)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring apparatus

-

Filtration apparatus

Methodology:

-

Activation of the Carboxylic Acid:

-

Method A (via Acyl Chloride): In a fume hood, suspend malonic acid in an excess of thionyl chloride. Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ ceases. Remove the excess thionyl chloride under reduced pressure to yield malonyl chloride.

-

Method B (using a Coupling Agent): Dissolve malonic acid in a suitable anhydrous aprotic solvent. Add one equivalent of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate one of the carboxylic acid groups.[8]

-

-

Amidation:

-

Dissolve the activated malonic acid derivative (from step 1) in an anhydrous aprotic solvent and cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (one equivalent) of a concentrated aqueous ammonia solution or bubble anhydrous ammonia gas through the solution with vigorous stirring. The use of a single equivalent of ammonia is crucial to favor the formation of the mono-amide (malonamic acid) over the diamide (B1670390) (malonamide).

-

-

Isolation and Purification:

-

After the reaction is complete, the reaction mixture may contain the product, unreacted starting materials, and byproducts (e.g., dicyclohexylurea if DCC was used).

-

If a precipitate (the product or a byproduct) forms, it can be collected by filtration.

-

The solvent is typically removed under reduced pressure.

-

Purification can be achieved through recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures). The choice of solvent will depend on the solubility characteristics of malonamic acid and any impurities.

-

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

Chemical Relationship

The following diagram illustrates the structural relationship between malonic acid and its monoamide derivative, malonamic acid.

Caption: From Dicarboxylic Acid to Monoamide.

Synthetic Workflow

This diagram outlines a generalized workflow for the laboratory synthesis of malonamic acid.

Caption: Generalized Synthesis of Malonamic Acid.

Biological Context: Inhibition of the Krebs Cycle

Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (Complex II) in the Krebs (or citric acid) cycle.[9][10][11][12] This inhibition has been a valuable tool in studying cellular respiration.[10][13]

Caption: Malonate Inhibition of Succinate Dehydrogenase.

Conclusion

While the specific historical discovery of malonamic acid remains elusive in readily available literature, its identity as a key derivative of malonic acid firmly places it within a century and a half of rich chemical history. The foundational work on malonic acid has provided the basis for the synthesis and understanding of a vast family of related compounds. The physicochemical data and generalized synthetic protocols presented here offer a solid starting point for researchers and drug development professionals interested in exploring the potential of malonamic acid and its derivatives in various scientific and industrial applications. The well-established biological activity of its parent compound as an enzyme inhibitor also suggests that malonamic acid and its analogues could be of interest in the design of new bioactive molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Amino-3-Oxopropanoic Acid | C3H5NO3 | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. MALONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemcess.com [chemcess.com]

- 6. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 7. Malonic acid | 141-82-2 [chemicalbook.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 10. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. proteopedia.org [proteopedia.org]

- 13. Inhibition of Succinate Dehydrogenase by Malonic Acid Produces an “Excitotoxic” Lesion in Rat Striatum | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis of 3-Amino-3-oxopropanoic Acid: An Experimental Protocol

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-amino-3-oxopropanoic acid, also known as malonamic acid. The primary method outlined is the selective hydrolysis of malonamide (B141969), a common and effective route to the desired product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document includes a summary of reaction parameters, a detailed experimental procedure, and a visualization of the reaction workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical applications. Its structure, featuring both a carboxylic acid and an amide functional group, allows for a variety of subsequent chemical transformations. The selective hydrolysis of one of the two amide groups in the readily available starting material, malonamide, presents an efficient synthetic strategy. This application note details a reliable protocol for this conversion.

Reaction Scheme

The synthesis of this compound is achieved through the selective hydrolysis of malonamide. This reaction is typically carried out under controlled basic conditions to favor the formation of the mono-acid product over the complete hydrolysis to malonic acid.

Overall Reaction:

Malonamide → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the hydrolysis of malonamide. Please note that specific yields can vary based on reaction scale and precise conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Malonamide | 1.0 molar equivalent | N/A |

| Sodium Hydroxide (B78521) | 1.0 - 1.2 molar equivalents | [1] |

| Solvent | Water or Water/Co-solvent mixture | [1] |

| Reaction Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | 1 - 4 hours | N/A |

| Typical Yield | Moderate to High | N/A |

| Purity | Achieved through recrystallization | N/A |

Experimental Protocol

This protocol details the synthesis of this compound from malonamide.

Materials:

-

Malonamide

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Beakers

-

Graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve malonamide in deionized water. The concentration should be chosen to ensure complete dissolution at the reaction temperature. Cool the flask in an ice bath to 0°C.

-

Addition of Base: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) to the stirred malonamide solution. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by periodically quenching an aliquot and analyzing the product distribution via NMR spectroscopy. The reaction is typically complete within 1-4 hours.

-

Quenching and Acidification: Once the reaction is deemed complete, carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This should be done while keeping the flask in an ice bath to control the exotherm.

-

Isolation of Product: The acidified solution is then concentrated under reduced pressure to remove most of the water. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Purification: Dissolve the crude product in a minimal amount of hot ethanol/water. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Drying: Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and then dry them under vacuum to a constant weight.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of malonamide hydrolysis.

References

Using 3-Amino-3-oxopropanoic acid as a building block in organic synthesis

Introduction

3-Amino-3-oxopropanoic acid , also known as malonamic acid , is a valuable and versatile C3 building block in organic synthesis.[1][2] As a derivative of malonic acid, it possesses both a carboxylic acid and an amide functional group, enabling a variety of chemical transformations.[2] This unique bifunctionality allows it to serve as a precursor for a wide range of molecules, particularly nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.[3][4] Its structure facilitates reactions such as cyclizations, condensations, and derivatizations, making it a key starting material for synthesizing complex molecular architectures.

Applications in Organic Synthesis

The primary utility of this compound and its derivatives lies in their ability to construct diverse molecular frameworks. The presence of reactive sites—the active methylene (B1212753) group, the carboxyl group, and the amide group—allows for sequential and controlled modifications.

Synthesis of Heterocycles

Malonamic acid derivatives are excellent precursors for the synthesis of various nitrogen-containing heterocycles. These structures are of significant interest due to their prevalence in pharmacologically active compounds.

-

Pyrimidinones and Pyridinones: Ethyl 3-amino-3-oxopropanoate derivatives can be cyclized to form pyrimidinone and pyridinone rings, which are core structures in many bioactive molecules.[4]

-

Pyrazoles and Triazoles: The reaction of malonamic acid derivatives with hydrazine-based reagents can lead to the formation of pyrazole (B372694) and triazole heterocycles.[4]

-

Barbiturates: In a well-known reaction, the parent compound, malonic acid, condenses with urea (B33335) to form barbituric acid.[5] This highlights the potential of its derivatives to participate in similar condensation reactions to create substituted barbiturates and related compounds.

Precursor to β-Amino Acids

β-amino acids are crucial components of various natural products and peptidomimetics. The Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) (or an amine), is a classic method for synthesizing β-amino acids.[6] this compound can be seen as a key intermediate in this transformation, and its derivatives are employed to synthesize structurally diverse β-amino acids.[6]

Use in Multicomponent Reactions

The reactivity of the active methylene group in malonic acid derivatives makes them ideal candidates for multicomponent reactions (MCRs).[7] These reactions, such as the Hantzsch or Biginelli condensations, allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly valuable for creating libraries of compounds for drug discovery.[7]

Key Synthetic Pathways & Workflows

The versatility of this compound allows it to be a central component in various synthetic workflows. A general scheme involves the initial activation or modification of either the carboxyl or amide group, followed by a cyclization or condensation step to build the target molecular scaffold.

Caption: Synthetic pathways using this compound.

Experimental Data and Protocols

The following sections provide representative experimental protocols and data for key transformations involving this compound derivatives.

Synthesis of Malonamic Acid Esters and Amides

A versatile method for preparing various malonamic acid derivatives starts from a β-ketothioester. The process involves reacting the S-tert-butyl acetothioacetate monoanion with an isocyanate, which, after deacetylation, yields a β-amidothioester. This intermediate can then be readily converted to the desired ester or amide.[3]

Table 1: Synthesis of Malonamic Acid Derivatives [3]

| Entry | Intermediate | Reactant | Product | Yield (%) |

| 1 | β-Amidothioester | Benzylamine | N¹,N³-diphenylmalonamide | 95 |

| 2 | β-Amidothioester | Aniline | N¹,N³-dicyclohexylmalonamide | 92 |

| 3 | β-Amidothioester | Ethanol (B145695) | Ethyl 3-anilino-3-oxopropanoate | 98 |

| 4 | β-Amidothioester | Phenol | Phenyl 3-anilino-3-oxopropanoate | 85 |

Protocol 1: General Procedure for N-Substituted Malonamides[3]

-

Preparation of the β-Amidothioester:

-

To a slurry of sodium hydride (1.05 equiv.) in dry dimethoxyethane (DME) under an argon atmosphere at -20°C, add a solution of S-tert-butyl 3-oxobutanoate (1.0 equiv.) in dry DME dropwise.

-

Allow the solution to warm to 0°C for 5-10 minutes.

-

Add the desired isocyanate (e.g., cyclohexyl isocyanate, 1.05 equiv.).

-

Stir the reaction mixture overnight at room temperature.

-

Pour the resulting suspension into water and extract with chloroform.

-

Evaporate the combined organic phases and chromatograph the residue on silica (B1680970) gel to yield the pure β-amidothioester intermediate.

-

-

Conversion to Malonamide:

-

To a solution of the β-amidothioester (1.0 equiv.) and the desired amine (e.g., aniline, 1.1 equiv.) in dry DME, add silver trifluoroacetate (B77799) (1.1 equiv.).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture through Celite and evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the final malonamide product.

-

Synthesis of β-Amino Acids via Rodionov Reaction

This reaction is a powerful method for C-C and C-N bond formation, providing access to β-amino acids.

Table 2: Synthesis of Thiazole β-Amino Acids [6]

| Entry | Aldehyde | Product | Yield (%) | M.p. (°C) |

| 1 | 2-phenylthiazole-4-carbaldehyde | 3-amino-3-(2-phenylthiazol-4-yl)propanoic acid | 68 | 198-200 |

| 2 | 2-(p-tolyl)thiazole-4-carbaldehyde | 3-amino-3-(2-p-tolylthiazol-4-yl)propanoic acid | 65 | 201-203 |

| 3 | 2-(4-chlorophenyl)thiazole-4-carbaldehyde | 3-amino-3-(2-(4-chlorophenyl)thiazol-4-yl)propanoic acid | 52 | 205-207 |

Protocol 2: Synthesis of 3-Amino-3-(2-arylthiazol-4-yl)propanoic Acid[6]

-

Dissolve the appropriate 2-arylthiazole-4-carbaldehyde (1.0 equiv.), malonic acid (1.5 equiv.), and ammonium (B1175870) acetate (B1210297) (2.0 equiv.) in absolute ethanol.

-

Reflux the reaction mixture with stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, filter the solid, wash it with cold ethanol and then diethyl ether, and dry it.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water).

Logical Relationships in Heterocycle Synthesis

The core structure of this compound enables its conversion into a variety of heterocyclic systems depending on the reaction partner. This relationship can be visualized to illustrate its synthetic utility.

References

- 1. synchem.de [synchem.de]

- 2. This compound | C3H5NO3 | CID 75367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

Application Notes and Protocols for 3-Amino-3-oxopropanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is a non-proteinogenic amino acid derivative that presents unique opportunities in peptide synthesis and drug development.[1] Its structure, featuring both a carboxylic acid and an amide group, allows it to be utilized as a versatile building block for creating novel peptide analogs, peptidomimetics, and as a linker in bioconjugation.[2][3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in advanced peptide synthesis.

I. Application Notes

The primary applications of this compound and its related structures in peptide synthesis are centered on its role as an unnatural amino acid and as a foundation for specialized linkers.

1. Incorporation as an Unnatural Amino Acid:

The introduction of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery to enhance biological activity, improve metabolic stability, and constrain peptide conformation.[4][] this compound can be incorporated into a peptide backbone to introduce a unique side chain containing a primary amide. This modification can influence the peptide's secondary structure and its interaction with biological targets. Peptides containing such modifications are less susceptible to enzymatic degradation, potentially leading to a longer in vivo half-life.[3]

Key Advantages of Incorporation:

-

Enhanced Stability: The non-natural structure can confer resistance to proteases.[3]

-

Structural Diversity: Provides a means to create novel peptide scaffolds and libraries for screening.[2]

-

Improved Pharmacokinetics: Modified peptides may exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties.[]

2. Use as a Linker in Bioconjugation: